C.I. Direct Yellow 8

Description

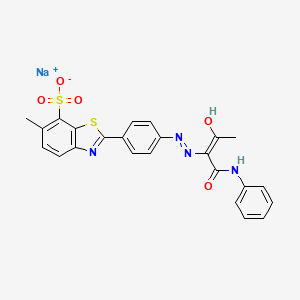

Direct Pure Yellow 5G (CAS No. 10130-29-7), also known as C.I. Direct Yellow 8 or Acid Yellow 186, is a benzothiazole-based azo dye. Its molecular structure comprises a sodium salt of 6-methyl-2-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl]benzothiazole-7-sulfonate, featuring azo (-N=N-) and sulfonate (-SO₃⁻) functional groups . This dye is synthesized via diazotization and coupling reactions, with purification steps involving solvents like hexane and ethyl acetate . It is primarily used for dyeing cotton, viscose, silk, wool, and leather, offering moderate light and wash fastness . Analytical techniques such as NMR, IR, and HRMS confirm its structural integrity and purity .

Properties

CAS No. |

10130-29-7 |

|---|---|

Molecular Formula |

C24H19N4NaO5S2 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

sodium 2-[4-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1 |

InChI Key |

VOLOMNBZWKDHEA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Pure Yellow 5G is synthesized through a diazotization reaction followed by coupling. The primary synthetic route involves the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of Direct Pure Yellow 5G involves large-scale diazotization and coupling processes. The raw materials, such as acetoacetanilide and 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, are reacted under controlled conditions to produce the dye in bulk quantities . The final product is then purified and dried to obtain the desired powder or crystalline form.

Chemical Reactions Analysis

Types of Reactions

Direct Pure Yellow 5G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, particularly in the presence of nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions

Major Products Formed

Oxidation: Various oxidized derivatives of the original dye.

Reduction: Aromatic amines, which can be further processed or used in different applications.

Substitution: Substituted derivatives of Direct Pure Yellow 5G with altered chemical properties

Scientific Research Applications

Direct Pure Yellow 5G has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in spectroscopic studies due to its distinct absorption and emission spectra.

Biology: Employed in staining techniques for microscopy and in the study of cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.

Industry: Utilized in the textile industry for dyeing and printing, as well as in the production of colored plastics and inks

Mechanism of Action

The mechanism of action of Direct Pure Yellow 5G involves its interaction with various molecular targets. The dye exhibits strong absorption and emission properties, making it useful in fluorescence studies. It can bind to specific cellular components, allowing for detailed imaging and analysis. The molecular pathways involved include the excitation of electrons and the subsequent emission of light at specific wavelengths .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Direct Pure Yellow 5G belongs to the azo dye class, sharing core structural features with other direct and acid yellow dyes. Key comparisons include:

| Compound | CAS No. | Chemical Class | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Direct Pure Yellow 5G | 10130-29-7 | Benzothiazole azo sulfonate | Azo, sulfonate, benzothiazole | Sodium sulfonate group, phenylamino carbonyl moiety |

| Direct Yellow 27 | 10190-68-8 | Single azo sulfonate | Azo, sulfonate | Simpler azo backbone without benzothiazole |

| Direct Yellow 44 | 8005-52-5 | Disazo dye | Two azo groups, sulfonate | Branched structure with dual chromophores |

| Pigment Yellow 150 | 68511-62-6 | Nickel-complexed azo pyrimidine | Azo, pyrimidine, nickel coordination | Heterocyclic pyrimidine ring, metal complexation |

Structural Notes:

- Direct Yellow 27 lacks the benzothiazole ring present in Direct Pure Yellow 5G, reducing its molecular rigidity and lightfastness .

- Direct Yellow 44’s disazo structure enhances color strength but complicates synthesis and increases environmental persistence .

Functional and Performance Comparison

Fastness Properties :

| Property | Direct Pure Yellow 5G | Direct Yellow 27 | Direct Yellow 44 | Pigment Yellow 150 |

|---|---|---|---|---|

| Light Fastness (ISO) | 5 | 4 | 3-4 | 7-8 |

| Wash Fastness | 1-2 (moderate) | 1 (poor) | 2 | N/A (non-soluble) |

| Acid/Alkali Resistance | Moderate | Poor | Moderate | Excellent |

Performance Notes:

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Direct Pure Yellow 5G, and how do they address structural elucidation challenges?

- Methodological Answer: UV-Vis spectroscopy is used to analyze chromophore absorption bands (e.g., λmax), while FTIR identifies functional groups (e.g., azo bonds, sulfonic groups). NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) resolves molecular structure details, such as substituent positions. For reproducibility, ensure instrument calibration using standardized reference dyes and report spectral resolution parameters (e.g., slit width, scan rate) .

Q. How can researchers optimize the synthesis of Direct Pure Yellow 5G to achieve high purity yields?

- Methodological Answer: Employ Design of Experiments (DoE) to evaluate reaction variables (e.g., diazo coupling pH, temperature). Use HPLC with a C18 column and gradient elution to monitor intermediate purity. For yield optimization, conduct fractional factorial experiments to isolate critical factors (e.g., stoichiometry of sulfonation agents) and validate results via triplicate trials .

Q. What standardized protocols exist for quantifying Direct Pure Yellow 5G in aqueous solutions?

- Methodological Answer: Calibrate spectrophotometric methods using serial dilutions of certified reference material (CRM). For low-concentration detection (<1 ppm), use solid-phase extraction (SPE) followed by LC-MS/MS with MRM transitions specific to the dye’s molecular ion. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the photostability of Direct Pure Yellow 5G under varying environmental conditions?

- Methodological Answer: Use a solar simulator with calibrated irradiance (e.g., 765 W/m²) to replicate UV exposure. Control humidity (e.g., 30–80% RH) and temperature (25–50°C) using environmental chambers. Monitor degradation kinetics via HPLC-DAD and validate pathways using high-resolution mass spectrometry (HRMS). Include dark controls to isolate thermal degradation effects .

Q. How should researchers resolve contradictions in reported adsorption efficiency data of Direct Pure Yellow 5G across different studies?

- Methodological Answer: Perform meta-analysis to identify confounding variables (e.g., substrate porosity, pH, ionic strength). Replicate conflicting studies under standardized conditions (e.g., ASTM D6407 for textile adsorption). Use multivariate regression to isolate dominant factors (e.g., Langmuir vs. Freundlich isotherm fit) and publish raw datasets with metadata for cross-validation .

Q. What methodologies are recommended for assessing the environmental impact of Direct Pure Yellow 5G degradation byproducts?

- Methodological Answer: Conduct ecotoxicological assays (e.g., Daphnia magna LC50) on degradation intermediates identified via LC-HRMS. For persistent byproducts, use QSAR models to predict bioaccumulation potential. Pair with OECD 301F biodegradability tests under aerobic/anaerobic conditions and report half-lives in simulated wastewater matrices .

Q. How can advanced statistical models improve the interpretation of batch-to-batch variability in Direct Pure Yellow 5G production?

- Methodological Answer: Apply principal component analysis (PCA) to spectral and chromatographic data to identify outlier batches. Use machine learning (e.g., random forest regression) to correlate process variables (e.g., mixing time, raw material purity) with product consistency. Validate models via leave-one-batch-out cross-validation and report R<sup>2</sup> and RMSE metrics .

Q. What are the best practices for ensuring reproducibility in dye adsorption studies involving Direct Pure Yellow 5G?

- Methodological Answer: Pre-register experimental protocols (e.g., substrate pretreatment, agitation speed) on platforms like OSF. Use CRMs for calibration and inter-laboratory comparisons (e.g., ISO 5725). Report adsorption capacity in mg/g ± 95% confidence intervals and share raw kinetic data (e.g., pseudo-second-order fit parameters) via open-access repositories .

Methodological Notes

- Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including metadata on instrumentation settings and environmental conditions .

- Ethical Compliance: Disclose conflicts of interest (e.g., industry partnerships) and adhere to institutional guidelines for chemical waste disposal .

- Advanced Tools: For spectral analysis, use software with validated algorithms (e.g., OPUS for FTIR; MNova for NMR) and cite version numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.